5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group and an amine group.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, suggesting a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been reported to disrupt the production of adenosine triphosphate (atp) in certain organisms . This disruption occurs through the oxidative removal of certain groups in the compound, leading to the formation of a new compound that uncouples oxidative phosphorylation at the mitochondria .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to energy production and metabolism, specifically those involving atp production and oxidative phosphorylation .
Result of Action
Similar compounds have been reported to possess antiviral activity, suggesting that this compound may also have potential antiviral effects .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the thiadiazole derivative and the biomolecules it interacts with.
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine typically begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thiadiazole ring or other substituents.
Substitution: This reaction can replace the chlorine atom or amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine has numerous scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antiviral, antifungal, and antibacterial agent.
Agriculture: The compound has been studied for its herbicidal and plant growth-regulating activities.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This is an intermediate in the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and has similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its anticancer, antimicrobial, and antiviral properties, supported by relevant research findings and data tables.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their wide range of biological activities, including antioxidant , antiproliferative , antiviral , and anticancer effects. The unique structural features of these compounds contribute to their pharmacological profiles. The presence of the thiadiazole ring is crucial for the activity of various derivatives, including this compound.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. For instance:
- In Vitro Studies : The compound was evaluated for its cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. Results indicated a median inhibitory concentration (IC50) of 5.36 µg/mL against MCF-7 and 10.10 µg/mL against HepG2 cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 5.36 |
This compound | HepG2 | 10.10 |
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis. Increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic Bcl-2 were observed in treated cells . Additionally, the compound induced cell cycle arrest at the S and G2/M phases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study reported moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential as an antimicrobial agent .
Enzyme | IC50 (µM) |
---|---|
AChE | 12.8 - 99.2 |
BChE | >53.1 |
Antiviral Activity
The compound has shown promising antiviral properties as well. A study focused on the synthesis of sulfonamide derivatives from 5-(4-chlorophenyl)-1,3,4-thiadiazole and evaluated their antiviral activities against various viruses . The results indicated that certain derivatives exhibited significant antiviral effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiadiazole ring. For example:
- Substituting different groups on the phenyl ring can enhance or diminish activity.
- The introduction of lipophilic groups has been shown to improve anticancer efficacy significantly.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives based on this scaffold:
- Anticancer Study : A series of compounds derived from this compound were synthesized and tested for their antiproliferative activities against multiple cancer cell lines .
- Antiviral Study : Research highlighted the synthesis of sulfonamide derivatives from this compound and their evaluation against viral infections .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVULPOOAHQYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263749 | |
Record name | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28004-62-8 | |
Record name | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28004-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(4-chlorophenyl)-[1,3,4]-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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